

Application Notes and Protocols for the Formylation of 2-Aminobenzoic Acid

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Compound of Interest

Compound Name: *2-(Formylamino)benzoic acid*

Cat. No.: B1329779

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Introduction

The formylation of primary and secondary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of biologically active molecules and pharmaceutical intermediates. The resulting formamides serve as important building blocks and are often used as protecting groups for amines. This document provides a detailed laboratory protocol for the N-formylation of 2-aminobenzoic acid (anthranilic acid) to produce N-formylanthranilic acid (2-formamidobenzoic acid). The described method utilizes a mixed anhydride, acetic formic anhydride, generated *in situ* from formic acid and acetic anhydride. This approach offers a convenient and efficient means of achieving selective formylation under mild conditions.

Principle of the Method

The formylation of 2-aminobenzoic acid is achieved through nucleophilic acyl substitution. Acetic formic anhydride, generated *in situ*, serves as the formylating agent. The amino group of 2-aminobenzoic acid acts as a nucleophile, attacking the more electrophilic formyl carbonyl carbon of the mixed anhydride. This is followed by the elimination of an acetate leaving group to yield the N-formylated product.

Experimental Protocol

Materials:

- 2-Aminobenzoic acid (anthranilic acid)
- Formic acid (98-100%)
- Acetic anhydride
- Diethyl ether (anhydrous)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Ice bath
- Round-bottom flasks
- Magnetic stirrer and stir bar
- Dropping funnel
- Büchner funnel and filter flask
- Rotary evaporator
- Melting point apparatus

Procedure:**Part A: In Situ Preparation of Acetic Formic Anhydride**

- In a clean, dry round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, add formic acid.
- While stirring and maintaining the temperature below 10 °C, slowly add acetic anhydride dropwise to the formic acid.

- Allow the mixture to stir in the ice bath for 15-30 minutes to ensure the formation of acetic formic anhydride.

Part B: Formylation of 2-Aminobenzoic Acid

- In a separate round-bottom flask, dissolve 2-aminobenzoic acid in anhydrous diethyl ether.
- Cool the solution of 2-aminobenzoic acid in an ice bath with stirring.
- Slowly add the freshly prepared cold solution of acetic formic anhydride from Part A to the stirred solution of 2-aminobenzoic acid.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Part C: Work-up and Isolation

- Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of ice-cold water.
- Transfer the mixture to a separatory funnel.
- Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted acids. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
- Separate the aqueous layer and extract it three times with diethyl ether.
- Combine all the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-formylanthranilic acid.

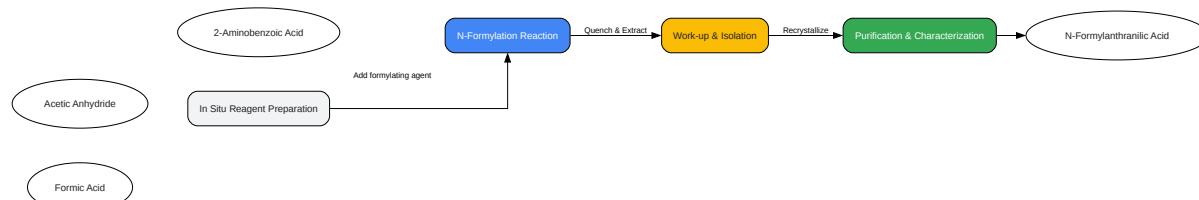
Part D: Purification and Characterization

- The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water).
- Dry the purified crystals in a desiccator.
- Determine the melting point of the purified N-formylanthranilic acid.
- Calculate the percentage yield of the final product.
- Characterize the product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and IR spectroscopy, if desired.

Quantitative Data

Parameter	Starting Material (2-Aminobenzoic Acid)	Product (N-Formylanthranilic Acid)
Molecular Formula	$\text{C}_7\text{H}_7\text{NO}_2$	$\text{C}_8\text{H}_7\text{NO}_3$
Molecular Weight	137.14 g/mol	165.15 g/mol
Appearance	White to off-white crystalline powder	White to off-white solid
Melting Point	146-148 °C	168-170 °C
Theoretical Yield	-	(To be calculated based on starting material)
Actual Yield	-	(To be determined experimentally)
Percent Yield	-	(To be calculated)

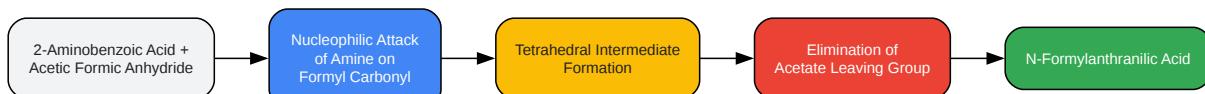
Experimental Workflow Diagram



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Caption: Experimental workflow for the formylation of 2-aminobenzoic acid.

Signaling Pathway Diagram (Reaction Mechanism)



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Caption: Simplified reaction mechanism for N-formylation.

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